![molecular formula C17H22FN3O2 B2382111 N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941889-01-6](/img/structure/B2382111.png)
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a chemical compound with the molecular formula C17H24FN3O and a molecular weight of 305.39 g/mol . This compound is characterized by the presence of a cyclopentyl group, a fluorophenyl group, and a piperazine ring, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
- N-cyclopentyl-2-(4-(2-bromophenyl)piperazin-1-yl)-2-oxoacetamide
- N-cyclopentyl-2-(4-(2-methylphenyl)piperazin-1-yl)-2-oxoacetamide
Uniqueness
What sets N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide apart from its similar compounds is the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable molecule for various applications .
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-14-7-3-4-8-15(14)20-9-11-21(12-10-20)17(23)16(22)19-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKROIDVQZDOBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.